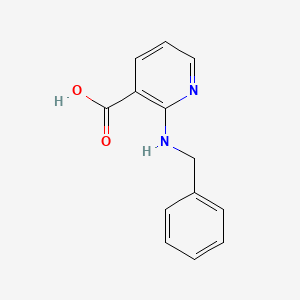

2-(Benzylamino)nicotinic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(Benzylamino)nicotinic acid and similar compounds involves high-temperature water hydrothermal reactions. A representative process includes the amination of 2-chloronicotinic acid with aromatic amine derivatives, employing potassium carbonate as a base. This method is highlighted for its efficiency, environmental friendliness, and practicality, yielding products with moderate to excellent outcomes (up to 98%) (Zhenghua Li et al., 2012). Another approach utilizes microwave activation on adsorbed derivatives, leading to different reaction pathways based on the substrate's pH, including decarboxylation or cyclization reactions (C. Afloroaei et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)nicotinic acid showcases polymorphism, where different crystalline forms exist under varying conditions. These polymorphs display distinct hydrogen-bonding arrangements and colors due to differences in conformation. The study of these polymorphs provides insights into their phase behaviors, thermochromism, and mechanochromism, which could be valuable for solid-state structure-property relationship studies (S. Long et al., 2008).

Applications De Recherche Scientifique

Synthesis of Anticancer Agents :

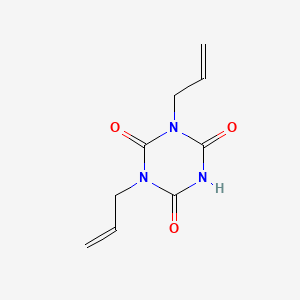

- Microwave action on 2-(benzylamino)nicotinic acid derivatives leads to the synthesis of benzo[b]-1,8-naphthyridine-5-ones, which are explored as potential anticancer agents. These compounds are obtained through cyclization reactions facilitated by microwave activation, providing a pathway for novel anticancer drug development (Afloroaei et al., 1999).

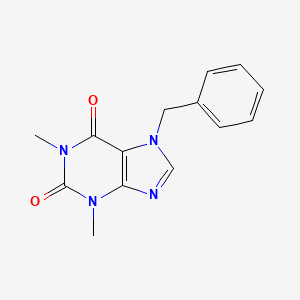

Exploring Receptor Interactions for Lipid Regulation :

- Research on nicotinic acid, closely related to 2-(benzylamino)nicotinic acid, reveals its role in lipid regulation through specific receptors (e.g., GPR109A). This interaction is crucial in understanding the drug's mechanism in reducing the progression of atherosclerosis and its potential for treating dyslipidemia (Lukasova et al., 2011).

Hydrothermal Synthesis Method :

- The hydrothermal synthesis of 2-(benzylamino)nicotinic acids is achieved by aminating 2-chloronicotinic acid with aromatic amine derivatives. This process is noted for its efficiency, environmental friendliness, and high yields, contributing to sustainable chemical synthesis methods (Li et al., 2012).

Polymorphism and Phase Behavior Studies :

- The polymorphism and phase behaviors of 2-(benzylamino)nicotinic acid derivatives, such as 2-(phenylamino)nicotinic acid, have been studied. These studies provide valuable insights into the solid-state structure-property relationships of these compounds, important for developing advanced materials and pharmaceuticals (Long et al., 2008).

Development of Novel Herbicides :

- Derivatives of 2-(benzylamino)nicotinic acid have been explored for their potential as herbicides. Research indicates that certain derivatives exhibit significant herbicidal activity, paving the way for the development of new, more effective agricultural chemicals (Yu et al., 2021).

Antibacterial Properties :

- Compounds structurally similar to 2-(benzylamino)nicotinic acid, such as 2-arylamino-5,6-trimethylene nicotinic acids, have been synthesized and studied for their antibacterial properties. This research contributes to the ongoing search for new antibacterial agents (Galeeva et al., 1997).

Investigation into G Protein-Coupled Receptors :

- Studies on nicotinic acid and its derivatives highlight their interaction with G protein-coupled receptors, which is vital for understanding their pharmacological effects in lipid regulation and potential therapeutic uses in conditions like dyslipidemia (Lorenzen et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

2-(benzylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAACQWBYCPTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187161 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)nicotinic acid | |

CAS RN |

33522-80-4 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

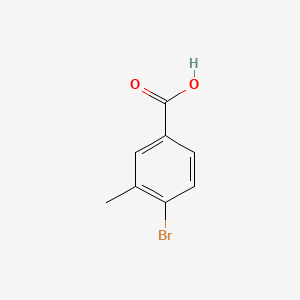

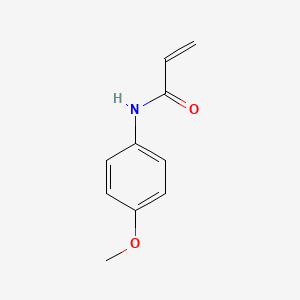

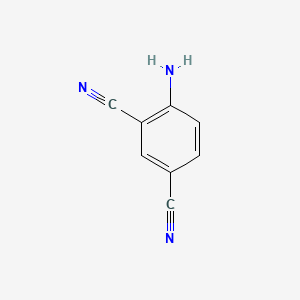

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

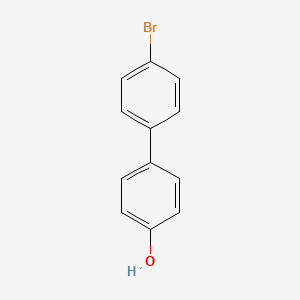

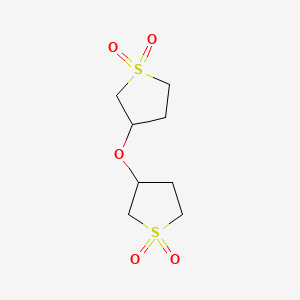

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)